molecular formula C19H22ClN5O2 B2642788 8-(azepan-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313479-87-7

8-(azepan-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2642788
CAS No.: 313479-87-7
M. Wt: 387.87
InChI Key: UQRYSQOPHWBNTF-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with substitutions at positions 3, 7, and 8. The 3-methyl group, 7-(4-chlorobenzyl) moiety, and 8-azepan-1-yl substituent define its structural uniqueness.

Properties

IUPAC Name

8-(azepan-1-yl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-23-16-15(17(26)22-19(23)27)25(12-13-6-8-14(20)9-7-13)18(21-16)24-10-4-2-3-5-11-24/h6-9H,2-5,10-12H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRYSQOPHWBNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the purine core.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is typically introduced through a Friedel-Crafts alkylation reaction, using 4-chlorobenzyl chloride and a Lewis acid catalyst.

    Methylation: The final step involves the methylation of the purine core, which can be achieved using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the chlorobenzyl group, potentially leading to the formation of benzyl alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 8-(azepan-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating biological pathways, making it a potential lead compound for drug discovery.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(azepan-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues at Position 7 and 8

A. 8-(azepan-1-yl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione ()
  • Key Differences :
    • Position 7: 2-hydroxy-3-isopropoxypropyl (polar, hydrophilic) vs. 4-chlorobenzyl (aromatic, lipophilic).
    • Position 8: Both share the azepan-1-yl group, a seven-membered ring providing conformational flexibility.
  • The hydroxy/isopropoxy substituent in the analog may increase solubility but reduce receptor affinity .
B. 8-(4-chlorobenzyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione (73m, )
  • Key Differences :
    • Position 8: Methyl group vs. azepan-1-yl.
    • Position 7: Shared 4-chlorobenzyl group.
  • Implications :
    • The azepan-1-yl group in the target compound introduces steric bulk and basicity, which may enhance interactions with charged residues in receptor pockets. The trimethylated analog (73m) likely has reduced binding specificity due to smaller substituents .
C. 7-(4-Chlorobenzyl)-8-((2-hydroxyethyl)sulfanyl)-3-methyl-1H-purine-2,6(3H,7H)-dione ()
  • Key Differences :
    • Position 8: (2-hydroxyethyl)sulfanyl (thioether with hydroxyl) vs. azepan-1-yl.
  • Implications :
    • The sulfanyl group may confer metabolic stability, while the azepan-1-yl group’s nitrogen could participate in hydrogen bonding, influencing target selectivity .

Functional Analogues with Modified Cores

A. 3,7-Dimethyl-1H-purine-2,6(3H,7H)-dione Derivatives ()
  • Key Features :
    • Core: 3,7-dimethyl with arylpiperazinylalkyl spacers.
  • Implications :
    • Studies show that the 3,7-dimethyl core combined with a three-methylene spacer and 2,3-dichlorophenylpiperazine optimizes 5-HT6/D2 receptor affinity. The target compound’s 4-chlorobenzyl and azepan-1-yl groups may similarly enhance receptor interactions but with distinct selectivity .
B. Caffeine Derivatives ()
  • Example : 1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-1H-purine-2,6(3H,7H)-dione (3j)
  • Key Differences :
    • Position 8: Pyridin-2-yloxy vs. azepan-1-yl.
  • Implications :
    • Substitutions at position 8 significantly alter pharmacological profiles. The azepan-1-yl group in the target compound may reduce central nervous system (CNS) activity while retaining analgesic effects, as seen in caffeine analogs .
Physicochemical Properties
Property Target Compound 73m () Compound
Lipophilicity (LogP) High (4-chlorobenzyl) Moderate (methyl groups) Moderate (polar groups)
Solubility Low (azepan-1-yl) Moderate High (hydroxy/isopropoxy)
Melting Point ~205–207°C (estimated) 195–197°C Not reported

Biological Activity

The compound 8-(azepan-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and experimental data to elucidate its biological profile.

Molecular Formula

  • C : 24
  • H : 28
  • N : 4
  • O : 2

Structural Features

The compound features a purine core with substituents that include an azepane ring and a chlorobenzyl group. These modifications are hypothesized to influence its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological receptors and enzymes. Its structure suggests potential activity as an inhibitor of certain kinases or as a modulator of G protein-coupled receptors (GPCRs) .

Pharmacological Effects

  • Anticancer Activity : Preliminary studies have shown that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanism may involve the inhibition of DNA synthesis or interference with cell cycle progression.
  • Anti-inflammatory Properties : There is evidence suggesting that similar compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases, possibly by reducing oxidative stress or enhancing neuronal survival.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity in cancer cell lines
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveEnhanced neuronal survival

Case Study 1: Anticancer Efficacy

In a study examining various purine derivatives, this compound was tested against colorectal cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of purine derivatives demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in LPS-stimulated macrophages. This finding supports its potential use in treating inflammatory conditions .

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